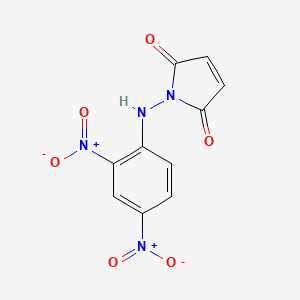

N-(2,4-Dinitroanilino)maleimide

Description

Historical Context and Evolution of Maleimide-Based Probes

The use of maleimides in the covalent modification of biomolecules has a rich history spanning over half a century. acs.org Initially recognized for their high reactivity and selectivity toward thiol groups found in cysteine residues of proteins, maleimides quickly became a cornerstone of bioconjugation chemistry. acs.orgaxispharm.comwikipedia.org This field is dedicated to linking biomolecules like proteins and peptides with other molecules, such as fluorescent dyes, drugs, or affinity tags. axispharm.comwikipedia.org

The primary reaction mechanism involves a Michael addition, where the thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide (B117702) ring. axispharm.comnih.gov This reaction is highly efficient and chemoselective at physiological pH (6.5-7.5), proceeding approximately 1,000 times faster with thiols than with other nucleophilic groups like amines. axispharm.com This specificity made maleimide-based reagents ideal for the site-selective modification of proteins. nih.govjove.com

The evolution of maleimide-based probes saw the development of a vast array of N-functionalized maleimides. acs.org These probes incorporated various functional units, including:

Fluorophores: For fluorescent labeling and imaging. acs.org

Affinity Tags (e.g., Biotin): For purification and detection. wikipedia.org

Pharmacophores and Drugs: Leading to the creation of antibody-drug conjugates (ADCs) for targeted therapies, such as Adcetris. acs.orgaxispharm.com

Despite their widespread use, a significant limitation of traditional maleimide bioconjugates emerged: the instability of the resulting succinimidyl thioether bond. nih.gov This linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo, leading to the release of the conjugated payload. wikipedia.orgnih.gov This discovery spurred further innovation, leading to the development of more stable bioconjugation strategies and second-generation maleimide derivatives designed to minimize this reversibility. nih.govacs.org Concurrently, researchers also explored alternative reactions for maleimides, such as the Diels-Alder cycloaddition, to form more stable linkages. acs.orgacs.org

Significance of the Dinitroaniline Moiety in Molecular Design

The dinitroaniline moiety, specifically the 2,4-dinitroaniline (B165453) group in N-(2,4-Dinitroanilino)maleimide, is not merely a structural component but a critical functional element in the design of molecular probes. Its significance stems from the powerful electron-withdrawing nature of the two nitro groups attached to the aniline (B41778) ring. mdpi.com

This strong electron-withdrawing effect imparts several key properties that are highly advantageous in probe design:

Chromophoric and Quenching Properties: The dinitrophenyl group is a well-known chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. This property is fundamental to its use in colorimetric or spectrophotometric assays. Furthermore, this moiety can act as a fluorescence quencher. acs.org The fluorescence quenching ability of maleimides has been harnessed to create fluorogenic probes that become fluorescent only upon reaction with a thiol, providing a clear signal for detection. acs.org

Modulation of Reactivity: The electron-withdrawing nature of the dinitroaniline group can influence the reactivity of the adjacent maleimide ring, fine-tuning its interaction with target molecules.

Bioactivity and Molecular Interactions: In the broader context of medicinal chemistry, the nitro group is often incorporated into drug structures to enhance bioactivity. mdpi.com Its ability to alter molecular polarity and engage in specific interactions with nucleophilic sites in proteins can be a key design feature. mdpi.com

The 2,4-dinitrophenyl group itself has historical use as a reagent for detecting and characterizing other molecules, such as aldehydes and ketones, further cementing its role as a valuable chemical reporter. wikipedia.org In this compound, these electronic and spectroscopic properties are directly coupled with the thiol-reactive maleimide, creating a bifunctional tool for biochemical analysis.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C6H5N3O4 | wikipedia.org |

| Molar Mass | 183.123 g·mol−1 | wikipedia.org |

| Appearance | Colorless to yellowish combustible powder | wikipedia.org |

| Melting Point | 177-180 °C | sigmaaldrich.com |

| Boiling Point | >300 °C (decomposes) | sigmaaldrich.com |

| Solubility in Water | 0.06 g/L (20 °C) | wikipedia.org |

Overview of this compound's Role in Research Methodologies

This compound functions as a specific and practical tool in various research methodologies, primarily as a chromophoric, thiol-reactive probe. Its role is defined by the synergistic action of its two core components: the maleimide group acts as a "warhead" that selectively targets and covalently binds to cysteine residues, while the dinitroaniline group serves as a "reporter" that signals the successful binding event. acs.orgnih.gov

The primary application of this compound is in the detection and quantification of free thiol groups in solution, particularly within peptides and proteins. The research methodology typically involves the following steps:

Reaction: The researcher incubates the sample containing the thiol-bearing molecule with this compound. The maleimide ring reacts with the thiol via a Michael addition reaction.

Detection: The covalent attachment of the dinitroaniline chromophore to the target molecule allows for its detection and quantification using UV-Vis spectrophotometry. The reaction can be monitored by observing the change in absorbance at a specific wavelength corresponding to the dinitroaniline moiety.

Structural Probing: Beyond simple quantification, such probes can be used to investigate protein structure and conformational changes. nih.gov By introducing cysteine residues at specific sites in a protein through mutagenesis, researchers can use this compound to assess the accessibility of these sites. A reaction indicates that the site is exposed to the solvent, providing valuable data for structural modeling. nih.gov

This compound is an example of how maleimides can be functionalized not just with fluorophores, but with specific chromophores that enable straightforward, absorbance-based assays. acs.org This avoids the need for more complex fluorescence instrumentation while still providing a robust method for studying biomolecules.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C10H6N4O6 | nih.govuni.lu |

| Molecular Weight | 278.18 g/mol | nih.gov |

| Monoisotopic Mass | 278.02875 Da | uni.lu |

| CAS Number | 20970-35-8 | epa.gov |

| InChIKey | NBLHPQHLKDLIKS-UHFFFAOYSA-N | nih.govuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dinitroanilino)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O6/c15-9-3-4-10(16)12(9)11-7-2-1-6(13(17)18)5-8(7)14(19)20/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLHPQHLKDLIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175149 | |

| Record name | N-(2,4-Dinitroanilino)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20970-35-8 | |

| Record name | N-(2,4-Dinitroanilino)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020970358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dinitroanilino)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-Dinitroanilino)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DINITROANILINO)MALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6NVT4C78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of N 2,4 Dinitroanilino Maleimide

Classical and Contemporary Synthetic Routes to N-(2,4-Dinitroanilino)maleimide

The preparation of this compound, an N-arylmaleimide, typically follows a well-established two-step synthetic sequence. This classical approach involves the initial formation of a maleanilic acid intermediate, followed by a cyclodehydration step to yield the final maleimide (B117702) product. srce.hriosrjournals.orgmdpi.com Contemporary modifications to this route often focus on improving yields, simplifying purification, and employing milder reaction conditions.

Maleimide Functionalization Methodologies

The core of the synthesis lies in the functionalization of the maleimide precursor, which is typically maleic anhydride (B1165640). The most common method for the synthesis of N-arylmaleimides is the reaction of an appropriate aromatic amine with maleic anhydride. iosrjournals.orgrsc.org This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of the corresponding N-arylmaleamic acid. iosrjournals.org

This initial acylation is often carried out in a suitable solvent like diethyl ether at room temperature. mdpi.comorgsyn.org The resulting maleamic acid intermediate is typically a stable, solid compound that can be isolated and purified before proceeding to the next step. orgsyn.org

The subsequent and crucial step is the cyclodehydration of the N-arylmaleamic acid to form the maleimide ring. A widely used classical method involves heating the maleamic acid in acetic anhydride with a catalyst, such as anhydrous sodium acetate. srce.hrrsc.orgorgsyn.org The acetic anhydride serves as both the dehydrating agent and the solvent. iosrjournals.org The mechanism is believed to proceed through the formation of a mixed anhydride intermediate. study.com

Table 1: Reagents and Conditions for the Synthesis of N-Arylmaleimides from Maleanilic Acids

| Dehydrating Agent / Catalyst | Solvent | Temperature (°C) | Reaction Time | Reference |

| Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 90-100 | 1 hour | srce.hr |

| Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 100 | 45 minutes | rsc.org |

| Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 60-70 | 60 minutes | tandfonline.com |

| Triphenylphosphine (B44618) / Bromotrichloromethane (B165885) / Triethylamine | Acetonitrile | 70 | 8 hours | iosrjournals.org |

More contemporary methods for the cyclization of maleanilic acids have been developed to avoid the harsh conditions of hot acetic anhydride. These include the use of reagents like acetyl chloride/triethylamine, trimethyl orthoacetate/triethylamine, or methanesulfonic acid in n-butanol. iosrjournals.org Another reported method utilizes triphenylphosphine and bromotrichloromethane in the presence of triethylamine. iosrjournals.org These alternative methods can offer advantages in terms of milder reaction conditions and easier work-up procedures.

Introduction of the Dinitroaniline Group

The introduction of the 2,4-dinitroaniline (B165453) moiety is achieved by using 2,4-dinitroaniline as the starting aromatic amine in the reaction with maleic anhydride. The synthesis of N-(2,4-dinitrophenyl)maleimide (DNPM) has been reported via the reaction of maleic anhydride with 2,4-dinitroaniline to form the corresponding maleanilic acid, followed by cyclization. researchgate.net

The reactivity of the aniline (B41778) derivative is a key factor in the initial acylation step. Generally, anilines readily react with maleic anhydride at room temperature. iosrjournals.org The presence of the two electron-withdrawing nitro groups on the aniline ring in 2,4-dinitroaniline decreases its nucleophilicity compared to aniline itself. However, the reaction to form the maleanilic acid intermediate is still feasible.

An alternative conceptual approach to introducing the dinitroaniline group could involve a nucleophilic aromatic substitution (SNAr) reaction. For instance, reacting a suitable maleimide derivative bearing a good leaving group with 2,4-dinitrochlorobenzene is a theoretical possibility. However, the more established and direct method involves starting with 2,4-dinitroaniline. The SNAr reaction of 2,4-dinitrochlorobenzene with amines is a well-known process, where the strong electron-withdrawing nitro groups activate the aryl halide towards nucleophilic attack. study.comdoubtnut.comshaalaa.com

Methodologies for Isotopic Labeling of this compound

Isotopic labeling is an indispensable technique for tracking molecules in biological systems and for various analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org this compound can be isotopically labeled in either the maleimide or the dinitroaniline portion of the molecule.

Labeling of the maleimide moiety can be achieved by using isotopically labeled maleic anhydride in the initial step of the synthesis. For example, maleimide-13C4 is commercially available, which could be used to synthesize a fully 13C-labeled maleimide ring. sigmaaldrich.com The synthesis of isotope-coded maleimide affinity tags (ICMATs) has been reported, where isotopic labels (e.g., deuterium (B1214612) or 13C) are incorporated into the N-substituent of the maleimide. nih.gov This demonstrates the feasibility of introducing isotopic labels into the maleimide structure. For instance, a deuterated or 13C-labeled N-alkyl group could be used, although for this compound, the label would need to be in the maleimide ring itself or the dinitroaniline group.

To label the dinitroaniline part of the molecule, one would need to start with isotopically labeled 2,4-dinitroaniline. The synthesis of isotopically labeled anilines is achievable through various organic synthesis routes, often starting from isotopically labeled benzene (B151609) or other simple precursors. For instance, 13C-labeled anilines can be prepared and then subjected to nitration to produce the corresponding labeled nitroanilines. While a specific synthesis for isotopically labeled 2,4-dinitroaniline was not found in the immediate search results, general methods for isotopic labeling of aromatic compounds are well-established. nih.govrsc.org

Table 2: Potential Isotopes for Labeling this compound

| Isotope | Location on Molecule | Potential Starting Material | Analytical Application |

| 13C | Maleimide Ring | Maleic anhydride-13C4 | Mass Spectrometry, NMR |

| 2H (Deuterium) | Dinitroaniline Ring | Deuterated Benzene | Mass Spectrometry, NMR |

| 15N | Dinitroaniline/Maleimide | 15N-labeled Aniline/Ammonia | Mass Spectrometry, NMR |

Strategies for Enhancing this compound's Research Utility through Chemical Modification

The chemical structure of this compound offers several avenues for modification to enhance its utility in research. These modifications can be aimed at altering its reactivity, solubility, or introducing reporter groups.

One strategy involves modifying the maleimide ring. The reactivity of the maleimide's carbon-carbon double bond towards thiols, a key feature for its use in bioconjugation, can be modulated by introducing substituents on the ring. nih.gov While this compound itself is unsubstituted on the maleimide ring, synthetic analogs could be prepared from substituted maleic anhydrides (e.g., 2,3-dimethylmaleic anhydride) to alter the kinetics of thiol addition and the stability of the resulting thioether bond. srce.hr Furthermore, the stability of the succinimide (B58015) ring formed after conjugation can be influenced by the N-substituent, with electron-withdrawing groups potentially accelerating ring-opening hydrolysis, which can be a strategy to create more stable bioconjugates. prolynxinc.com

Another approach is to modify the 2,4-dinitrophenyl group. The dinitrophenyl (DNP) moiety is well-known as a hapten, capable of eliciting a strong immune response when conjugated to a carrier protein. synabs.be This property is extensively used in immunological assays. Modifications to the DNP ring, such as altering the number or position of the nitro groups, could modulate its haptenic properties or its spectroscopic characteristics. For instance, changing the substitution pattern could shift its absorption maximum, which might be advantageous for certain detection methods. The DNP group also has applications in studying oxidative damage in tissues. synabs.be Chemical modifications could potentially fine-tune its reactivity in such assays.

Furthermore, additional functional groups could be introduced onto the dinitroaniline ring to append other molecules of interest, such as fluorescent dyes or affinity tags. This would create multifunctional reagents with broader applications in cellular and molecular biology research.

Mechanistic Investigations of N 2,4 Dinitroanilino Maleimide Reactivity

Reaction Kinetics and Thermodynamics of Thiol-Maleimide Adduct Formation with N-(2,4-Dinitroanilino)maleimide

The fundamental reaction between a maleimide (B117702) and a thiol is a Michael-type addition, where the nucleophilic thiol attacks one of the carbons of the electron-deficient alkene in the maleimide ring. nih.govnih.gov This "click" chemistry reaction is known for its rapid kinetics under mild conditions, with typical second-order rate constants for maleimides falling between 100 and 1000 M⁻¹s⁻¹, depending on the specific thiol and the pH. nih.gov

The thermodynamics of this process are complex, involving an initial reversible step followed by potential irreversible transformations. The primary thiol-maleimide adduct, a succinimide (B58015) thioether, is formed rapidly. However, this adduct can undergo a retro-Michael reaction, leading to the dissociation of the thiol. nih.gov This reversibility is particularly relevant in environments with high concentrations of other thiols, such as glutathione (B108866) in intracellular settings, which can lead to thiol exchange and cleavage of the conjugate. nih.gov

Research on model succinimide thioether compounds demonstrates the kinetics of this instability. When incubated with glutathione, adducts show varying degrees of degradation back to the starting maleimide, highlighting the reversibility of the initial reaction.

| Thiol Conjugate | Half-life of Conversion (hours) | Extent of Conversion (%) |

|---|---|---|

| 4-mercaptophenylacetic acid (MPA) | 20 - 80 | 20 - 90 |

| N-acetylcysteine | 20 - 80 | 20 - 90 |

| 3-mercaptopropionic acid (MP) | Did not show retro and exchange reactions |

Role of the Dinitroaniline Group in Reaction Mechanism and Selectivity

The N-substituent of the maleimide ring plays a critical role in modulating the reactivity and stability of the resulting thiol adduct. The 2,4-dinitroaniline (B165453) moiety in this compound is a powerful electron-withdrawing group due to the presence of two nitro groups. wikipedia.org This electronic feature has a profound impact on the subsequent hydrolysis of the succinimide thioether ring.

The electron-withdrawing N-substituent significantly accelerates the rate of ring-opening hydrolysis. nih.gov By pulling electron density away from the maleimide ring, the dinitroaniline group renders the carbonyl carbons of the succinimide more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to a much faster conversion from the reversible succinimide thioether to the permanently stable ring-opened succinamic acid thioether. nih.gov

In contrast, adducts formed from maleimides with simple N-alkyl substituents hydrolyze very slowly, with half-lives that can be hundreds of times longer. prolynxinc.com The rapid, purposeful hydrolysis of adducts from electron-withdrawing maleimides like this compound is a key mechanistic feature, providing a strategy to create highly stable bioconjugates that are resistant to in vivo cleavage by thiol exchange. nih.gov

Solvent Effects and Reaction Environment on this compound Reactivity

Polar solvents such as water and N,N-dimethylformamide (DMF) are often employed and can influence reaction efficiency. rsc.orgmdpi.com For instance, in some Diels-Alder reactions involving maleimides, switching from acetone (B3395972) to water resulted in significantly higher yields of the desired adduct. mdpi.com

The presence of a catalyst, typically a base, is a crucial aspect of the reaction environment. nih.gov The thiol-maleimide Michael addition is catalyzed by a base, which facilitates the deprotonation of the thiol (R-SH) to form the much more nucleophilic thiolate anion (R-S⁻). nih.gov The choice of initiator (e.g., tertiary amines vs. phosphines) and its concentration can directly impact the reaction kinetics and the operative mechanism. rsc.orgresearchgate.net Therefore, controlling the reaction environment is essential for achieving optimal reaction rates and product selectivity.

| Factor | Influence on Reaction |

|---|---|

| Solvent Polarity (e.g., Chloroform vs. DMF) | Affects the stability of charged intermediates and transition states, influencing whether the mechanism is base-initiated, nucleophile-initiated, or follows an ion-pair pathway. |

| Initiator/Catalyst (e.g., Amine Base) | Promotes the formation of the highly reactive thiolate anion, accelerating the reaction. The type of initiator can alter the dominant reaction mechanism. |

| Thiol pKa | Determines the ease of thiolate formation. Thiols with lower pKa values are more readily deprotonated and can react faster at a given pH. |

pH-Dependent Reactivity Profiles of this compound

The reactivity of maleimides with thiols is highly dependent on the pH of the reaction medium. researchgate.netnih.gov The rate of the desired Michael addition generally increases with pH in the range of 6.5 to 8.5. nih.gov This is a direct consequence of the acid-base equilibrium of the thiol; higher pH values favor the concentration of the more nucleophilic thiolate anion, thus accelerating the reaction. nih.gov

However, pH also governs the prevalence of competing side reactions. At pH values above ~7.5, hydrolysis of the maleimide ring itself can become significant, reducing the amount of reagent available for conjugation. nih.gov Furthermore, for reactions involving peptides or proteins, other pH-dependent side reactions can occur. One such reaction is an intramolecular rearrangement involving an N-terminal cysteine conjugate. The N-terminal amine can act as a nucleophile, attacking a carbonyl of the succinimide ring, leading to the formation of a stable thiazine (B8601807) isomer. nih.gov

Studies on model peptides show this rearrangement is negligible at acidic pH (5.0) but becomes the dominant product at neutral and basic pH. nih.gov This highlights the critical importance of pH control to balance rapid conjugation with the suppression of unwanted side products.

| Reaction pH | Observed Thiazine Isomer Abundance (%) | Interpretation |

|---|---|---|

| 5.0 | ~0.1% | N-terminal amine is protonated, preventing intramolecular attack. The succinimidyl thioether is stable. |

| 7.3 | ~70% | Significant rearrangement occurs as the deprotonated N-terminal amine attacks the succinimide ring. |

| 8.4 | ~90% | Rapid and extensive conversion to the thiazine isomer is observed due to the higher concentration of the nucleophilic free amine. |

Chemo- and Regioselectivity Studies of this compound Interactions

Chemoselectivity refers to the ability of a reagent to react preferentially with one functional group in the presence of others. nih.gov Maleimides are widely used precisely because they exhibit excellent chemoselectivity for thiol groups (cysteine residues) over amine groups (lysine residues and N-termini) within the optimal pH range of 6.5 to 7.5. nih.gov At pH values above 8.5, the deprotonation of amines increases their nucleophilicity, and competitive aza-Michael addition can start to occur, compromising selectivity. nih.gov

Regioselectivity concerns the specific site of bond formation. The primary reaction is the thio-Michael addition to one of the two equivalent sp²-hybridized carbons of the maleimide double bond. However, the presence of the 2,4-dinitroaniline group introduces other potential sites for reaction. The dinitro-substituted aromatic ring is highly electron-deficient and, in principle, susceptible to nucleophilic aromatic substitution (SNAr). Studies on related dinitroaniline compounds, such as the herbicide trifluralin, show that nucleophiles can indeed attack the aromatic ring. researchgate.net The regioselectivity of this attack (i.e., which carbon is attacked) is governed by a complex interplay of kinetic and thermodynamic factors. researchgate.net While such reactions on the dinitroaniline ring of this compound are not typically observed under standard bioconjugation conditions, they represent a potential, albeit minor, secondary reaction pathway. The dominant and mechanistically relevant interaction remains the highly selective Michael addition of thiols to the maleimide ring.

Spectroscopic and Photophysical Characterization in Research Applications

Absorption and Emission Spectroscopy of N-(2,4-Dinitroanilino)maleimide and Its Adducts

The formation of a covalent adduct between this compound and a thiol-containing molecule, such as cysteine, leads to significant changes in the spectroscopic properties of the molecule. These changes are the primary indicators of a successful labeling reaction.

Wavelength-Dependent Responses in Various Chemical Environments

The absorption and emission spectra of this compound and its adducts are highly sensitive to the polarity of their surrounding environment. This solvatochromism is a key feature that can provide information about the local environment of the labeled thiol. Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum. This phenomenon is attributed to the stabilization of the excited state dipole moment by polar solvent molecules. picoquant.com

Table 1: Representative Solvent-Dependent Spectral Data for Maleimide-Thiol Adducts

| Solvent | Absorption Max (nm) | Emission Max (nm) |

| Toluene | - | 445 |

| Dioxane | - | 435 |

| Acetonitrile | - | 468 |

| Ethanol | - | 502 |

| Methanol | - | 513 |

| Water | - | 540 |

Note: Data presented is for the 2-mercaptoethanol (B42355) adduct of a related thiol-reactive probe, badan, to illustrate the principle of solvatochromism. thermofisher.com Specific values for this compound adducts may vary.

Quantum Yield and Extinction Coefficient Determination for Research Design

The quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters for the quantitative use of any fluorescent probe. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. A high extinction coefficient and a high quantum yield are desirable for a sensitive fluorescent probe.

For many maleimide-based probes, the unreacted form is often non-fluorescent or weakly fluorescent, and fluorescence is significantly enhanced upon reaction with a thiol. rsc.orgthermofisher.com This "turn-on" fluorescence is a major advantage in experimental design as it reduces background signal. The quantum yields of maleimide-thiol adducts can be influenced by the solvent environment, often increasing in non-polar environments and decreasing in polar, protic solvents. sibran.ru

The determination of these parameters is crucial for designing experiments, such as calculating the concentration of a labeled protein or assessing the efficiency of a labeling reaction. For example, in the development of new fluorescent maleimide (B117702) derivatives, quantum yields have been reported to be as high as ~60% in certain solvents. sibran.ru

Table 2: Representative Photophysical Data for a Functionalized Maleimide Adduct

| Parameter | Value | Conditions |

| Extinction Coefficient (ε) | ~4900 M⁻¹cm⁻¹ | In 1,4-dioxane |

| Quantum Yield (Φf) | ~59% | In 1,4-dioxane |

Note: Data is for an amino-substituted maleimide adduct and serves as a representative example. sibran.ru Values for this compound adducts would need to be experimentally determined.

Fluorescence Quenching Mechanisms of this compound Adducts

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. In the context of this compound adducts, quenching can occur through various mechanisms, providing another layer of information about the molecular environment.

Intramolecular Quenching by the Dinitroaniline Moiety

The 2,4-dinitroaniline (B165453) group itself is a potent quencher of fluorescence. nih.gov This is a key characteristic of the this compound probe. The electron-withdrawing nature of the two nitro groups on the aniline (B41778) ring facilitates non-radiative decay pathways for the excited state, effectively "turning off" the fluorescence. This intramolecular quenching mechanism is a form of static quenching, where a non-fluorescent complex is formed.

The quenching efficiency of dinitrophenyl compounds is well-documented. For example, 2,4-dinitrophenol (B41442) (2,4-DNP) is a powerful quencher of tryptophan fluorescence. nih.gov The presence of the dinitroaniline moiety in this compound adducts means that even after reaction with a thiol, the fluorescence may not be as intense as with other fluorescent maleimides that lack such a quenching group. However, the change in the electronic environment upon covalent bond formation can modulate this quenching effect, leading to a detectable fluorescent signal.

Environmental Quenching Studies in Research Models

The fluorescence of this compound adducts can also be quenched by components in their immediate environment. This environmental quenching can be dynamic or static. Dynamic quenching occurs when the fluorophore collides with a quencher molecule during its excited state lifetime. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher.

In research models, various molecules can act as quenchers. For instance, studies have shown that dinitrophenols and their derivatives are highly efficient fluorescence quenchers. nih.gov Therefore, in a cellular environment, the presence of other nitroaromatic compounds could potentially interfere with the signal from a this compound-labeled protein. The accessibility of the labeled site to solvent molecules or other small molecules can also influence the fluorescence intensity. For example, if the labeled cysteine residue is in a solvent-exposed region of a protein, water molecules can act as collisional quenchers, reducing the fluorescence quantum yield. Conversely, if the probe is in a hydrophobic pocket, it may be shielded from such quenching effects. rsc.org

Time-Resolved Fluorescence Spectroscopy for Investigating this compound Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique that measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. atto-tec.com The fluorescence lifetime is an intrinsic property of a fluorophore and can be sensitive to its local environment, making it a valuable parameter for studying molecular dynamics. picoquant.comatto-tec.com

For nitroaromatic compounds, time-resolved fluorescence can be used to distinguish between different species in a mixture, as their fluorescence decay times can vary depending on their structure. sibran.ru While specific time-resolved fluorescence studies on this compound are not widely reported, the principles of the technique are applicable. By measuring the fluorescence lifetime of a this compound adduct, one could potentially gain insights into:

Conformational changes in proteins: Changes in the local environment of the probe due to protein folding or conformational changes can alter the fluorescence lifetime.

Binding interactions: The binding of a ligand to a labeled protein could affect the probe's lifetime.

Rotational dynamics: By using polarized light, time-resolved fluorescence anisotropy can be used to measure the rotational correlation time of the labeled molecule, providing information about its size and shape.

The fluorescence lifetimes of organic dyes are typically in the nanosecond range. atto-tec.com The measurement involves exciting the sample with a pulsed laser and recording the arrival times of the emitted photons, a technique known as Time-Correlated Single Photon Counting (TCSPC). atto-tec.com This technique can resolve lifetimes down to the picosecond range, offering a detailed view of the dynamic processes affecting the fluorophore.

Circular Dichroism and Anisotropy Studies of this compound Conjugates

Circular dichroism (CD) and fluorescence anisotropy are powerful spectroscopic techniques used to investigate the structure, dynamics, and interactions of macromolecules. While this compound is a well-known thiol-reactive compound, specific studies detailing the circular dichroism and fluorescence anisotropy of its conjugates are not extensively documented in the reviewed scientific literature. However, the principles of these techniques, widely applied to other maleimide-based probes, provide a clear framework for their potential application with this compound.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. In the far-UV region (178–260 nm), the CD spectrum is highly sensitive to the secondary structure of proteins, such as α-helices, β-sheets, and random coils. nih.govspringernature.comhiroshima-u.ac.jp Covalent attachment of a probe like this compound to a protein could potentially induce conformational changes, which would be detectable as alterations in the protein's far-UV CD spectrum. nih.gov Furthermore, if the chromophore of the probe itself is in an asymmetric environment, it can exhibit an induced CD spectrum in the near-UV or visible region, providing information about the local environment of the binding site. springernature.com

Fluorescence anisotropy measures the rotational mobility of a fluorescent molecule. nih.gov When a fluorescent probe like a maleimide derivative is conjugated to a larger molecule, such as a protein, its rotational motion is restricted. This restriction leads to a higher fluorescence anisotropy value compared to the free probe in solution. unito.it This phenomenon is the basis for binding assays; by titrating a fluorescently-labeled ligand with its binding partner, one can monitor the increase in anisotropy to determine binding constants (Kd and Ka). unito.it Although this compound itself is not typically used as a fluorescent probe, its dinitrophenyl group can act as a quencher for fluorescent donors in proximity, making it useful in fluorescence resonance energy transfer (FRET) studies. If a fluorescent maleimide derivative were used in conjunction with or as an analogue to this compound, anisotropy measurements could yield valuable data on local protein dynamics and binding events. mdpi.com For instance, studies with other fluorescent maleimides, such as N-(1-pyrene)maleimide, have successfully used fluorescence changes to probe the spatial proximity of sulfhydryl and amino groups in proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. rsc.org For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and purity of the compound.

The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to its distinct structural components: the dinitrophenyl ring, the maleimide ring, and the N-H group.

Aromatic Protons: The 2,4-dinitrophenyl group has three aromatic protons. The proton at the 3-position (H-3), situated between two nitro groups, is expected to be the most deshielded and appear as a doublet. The proton at the 5-position (H-5) would likely appear as a doublet of doublets, and the proton at the 6-position (H-6) as a doublet. Based on data for similar dinitrophenyl compounds, these signals typically appear in the range of 8.0-9.2 ppm. chemicalbook.comchemicalbook.com

Maleimide Protons: The two vinyl protons on the maleimide ring are chemically equivalent due to the molecule's symmetry and are expected to produce a sharp singlet. In various N-substituted maleimides, this singlet is typically observed around 6.7-6.9 ppm. rsc.orgchemicalbook.com

Amine Proton (N-H): The proton on the aniline nitrogen would give rise to a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbons: The two equivalent carbonyl carbons of the maleimide ring are expected to resonate in the downfield region, typically around 169-171 ppm. rsc.orgresearchgate.net

Vinyl Carbons: The two equivalent vinyl carbons of the maleimide ring generally appear at approximately 134 ppm. researchgate.netchemicalbook.com

Aromatic Carbons: The six carbons of the dinitrophenyl ring will show distinct signals. The carbons bearing the nitro groups (C-2 and C-4) and the carbon attached to the amino group (C-1) would be significantly deshielded. The remaining aromatic carbons (C-3, C-5, C-6) would appear at chemical shifts influenced by the electron-withdrawing nitro groups. nih.gov

The following table summarizes the predicted NMR data for this compound based on its structure and data from related compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Maleimide C=O | - | ~169.0 - 171.0 |

| Maleimide CH=CH | ~6.7 - 6.9 (s, 2H) | ~134.0 |

| DNP Aromatic CHs | ~8.0 - 9.2 (m, 3H) | ~115.0 - 145.0 |

| DNP C-NO₂ / C-N | - | ~130.0 - 150.0 |

| N-H | Variable (br s, 1H) | - |

| Predicted values are based on data from analogous structures. chemicalbook.comchemicalbook.comrsc.orgchemicalbook.comresearchgate.netchemicalbook.comnih.gov DNP = Dinitrophenyl; s = singlet; m = multiplet; br s = broad singlet. |

Computational and Theoretical Chemistry of N 2,4 Dinitroanilino Maleimide

Quantum Chemical Calculations of N-(2,4-Dinitroanilino)maleimide's Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govnih.gov These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the arrangement of electrons and energy levels within the molecule, which in turn dictate its chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.orgnih.govyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dinitroanilino moiety, particularly the amino group and the aromatic ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient maleimide (B117702) ring, which acts as a good electron acceptor. This distribution of frontier orbitals makes the maleimide group susceptible to nucleophilic attack, a key feature in its use as a bioconjugation reagent. The interaction between the HOMO of a nucleophile (like a cysteine thiol) and the LUMO of the maleimide is the driving force for the reaction.

Table 1: Frontier Molecular Orbital Properties of a Representative Maleimide Derivative

| Parameter | Value | Significance |

| HOMO Energy | -5.2822 eV malayajournal.org | Indicates the electron-donating capability. |

| LUMO Energy | -1.2715 eV malayajournal.org | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 4.0106 eV malayajournal.org | Relates to chemical reactivity and stability. malayajournal.org |

Note: The values in this table are for a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, and are presented to illustrate the typical energy ranges and the concept of the HOMO-LUMO gap. The exact values for this compound would require specific calculations.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is a critical factor in determining its reactivity. Molecular electrostatic potential (MEP) maps are graphical representations that show the electrostatic potential on the surface of a molecule. malayajournal.org These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the nitro groups are strongly electron-withdrawing, creating a significant electron deficiency on the dinitrophenyl ring. The maleimide ring is also an electrophilic center. The MEP would likely show negative potential around the oxygen atoms of the nitro groups and the carbonyl groups of the maleimide. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic ring and the N-H group. This charge distribution further confirms the susceptibility of the maleimide double bond to nucleophilic addition.

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide valuable insights into how DNAM and its conjugates interact with biomolecules such as proteins and nucleic acids. nih.govnih.gov By simulating the dynamic behavior of the system, researchers can observe binding events, conformational changes, and the stability of the resulting complexes. nih.gov

For instance, an MD simulation could be used to study the interaction of a DNAM-cysteine adduct within a protein's binding pocket. The simulation would track the trajectories of all atoms in the system, revealing the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov This information is crucial for understanding the mechanism of action of DNAM-based probes and for designing new molecules with improved binding affinity and specificity.

Docking Studies and Binding Site Predictions for this compound Conjugates

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery and molecular biology to predict the binding mode of a ligand to a protein or other receptor.

For DNAM conjugates, docking studies can be employed to identify potential binding sites on a target protein. The process involves generating a multitude of possible binding poses of the DNAM conjugate within the protein's structure and then using a scoring function to rank these poses based on their predicted binding affinity. This can help in identifying key amino acid residues involved in the interaction and can guide the design of more potent and selective inhibitors or probes. For example, docking could predict how a DNAM-labeled peptide binds to a specific enzyme, providing a structural basis for its inhibitory activity.

Theoretical Models for Understanding this compound's Fluorescence Quenching

The dinitrophenyl group in DNAM is a well-known quencher of fluorescence. Theoretical models can be used to understand the mechanism behind this quenching effect. nih.gov Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.

In the case of DNAM conjugates with fluorescent molecules, the quenching is often due to photoinduced electron transfer (PET). Theoretical calculations can be used to model the electronic states of the fluorophore-DNAM conjugate. These models can help determine the feasibility of an electron transfer from the excited state of the fluorophore to the electron-accepting dinitrophenyl group. The rate of this electron transfer can be calculated, providing a quantitative understanding of the quenching efficiency. By understanding the factors that govern this process, such as the distance and orientation between the fluorophore and the quencher, it is possible to design probes with optimized fluorescence signaling capabilities.

In Silico Design of this compound Analogues for Enhanced Research Probing

In silico design refers to the use of computational methods to design new molecules with desired properties. nibn.go.jp By leveraging the understanding gained from quantum chemical calculations, MD simulations, and docking studies, it is possible to rationally design novel analogues of DNAM with enhanced characteristics for specific research applications. nibn.go.jp

For example, if the goal is to create a more reactive probe, computational models can be used to explore the effects of different substituents on the electronic properties of the maleimide ring. If the aim is to develop a probe with a longer-wavelength absorption maximum to minimize interference from biological autofluorescence, quantum chemical calculations can predict the absorption spectra of various analogues. chemrxiv.org This in silico screening approach can significantly reduce the time and resources required for the experimental synthesis and testing of new compounds by prioritizing the most promising candidates. nibn.go.jp

Applications of N 2,4 Dinitroanilino Maleimide As a Research Probe and Reagent

Monitoring Thiol-Disulfide Exchange Reactions in Biochemical Systems

Thiol-disulfide exchange is a critical reaction in biology, involved in protein folding, enzyme regulation, and redox signaling. These reactions involve the swapping of disulfide bonds between thiol-containing molecules. N-(2,4-Dinitroanilino)maleimide can be used as a tool to monitor these processes by "trapping" free thiols at specific time points.

In a typical assay, a thiol-disulfide exchange reaction is initiated. At various intervals, aliquots of the reaction mixture are taken and immediately treated with an excess of this compound. The maleimide (B117702) rapidly and irreversibly reacts with any free sulfhydryl groups present at that moment, effectively stopping their participation in further exchange reactions. thermofisher.com By quantifying the amount of unreacted protein or the extent of labeling over time (e.g., via mass spectrometry or HPLC), researchers can determine the rate at which free thiols are consumed or generated, providing kinetic data on the exchange process. This "thiol-trapping" method is a valuable approach for studying the dynamics of redox-active proteins and peptides. nih.gov

Investigation of Enzyme Active Site Accessibility and Microenvironment

Many enzymes have a cysteine residue located within or near their active site that is crucial for catalysis or substrate binding. Labeling this specific cysteine with this compound can provide valuable information about the active site's structure and accessibility.

If the enzyme also contains a tryptophan residue near the active site, the DNP label can act as a FRET-based probe. aatbio.com The binding of a substrate or inhibitor to the active site may induce a conformational change that alters the distance between the DNP quencher and the tryptophan donor. The resulting change in fluorescence can be used to measure binding affinities and kinetics. Furthermore, the ability of this compound to access and react with the active site cysteine can itself be a measure of the site's accessibility. Comparing the labeling rate in the presence and absence of a substrate can reveal whether the substrate sterically hinders access to the active site.

Fluorescent Tagging of Peptides and Small Molecules for Research Imaging

While the DNP group itself is not fluorescent, this compound is used extensively in the creation of fluorescent probes, particularly for FRET-based assays. aatbio.com In this context, it serves as a non-fluorescent acceptor, or quencher tag. nih.gov A common application is in the design of enzyme activity probes.

For example, a peptide substrate for a protease can be synthesized with a fluorophore at one end and a cysteine residue at the other. This cysteine is then labeled with this compound, attaching the DNP quencher. In the intact peptide, the fluorophore and the DNP group are in close proximity, and the fluorescence is quenched via FRET. When the protease cleaves the peptide substrate, the fluorophore is separated from the quencher, leading to a significant increase in fluorescence. nih.gov This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity, which is useful for high-throughput screening of enzyme inhibitors or for imaging protease activity in cell lysates.

Development of this compound-Based Biosensors for In Vitro Analysis

The specific and covalent reactivity of the maleimide group makes this compound a candidate for the development of in vitro biosensors designed to detect thiol-containing analytes. The fundamental principle involves immobilizing the maleimide compound onto a sensor surface, such as a gold nanoparticle, a quantum dot, or a silicon nanowire.

When a sample containing a cysteine-containing protein or peptide is introduced, the analyte will covalently bind to the immobilized maleimide. This binding event can be transduced into a measurable signal. For instance, in a FRET-based sensor, the capture of a protein containing a tryptophan near its cysteine residue could lead to quenching of the tryptophan's fluorescence, which could be detected optically. biorxiv.orgtue.nl Alternatively, the binding of a large protein molecule could change the physical properties of the sensor surface, such as its mass or refractive index, which could be detected using techniques like surface plasmon resonance (SPR) or quartz crystal microbalance (QCM). While the development of sensors specifically using this compound is an emerging area, the underlying chemistry provides a robust platform for creating novel analytical devices for the specific capture and detection of thiol-containing biomolecules. epfl.ch

Use in High-Throughput Screening Assays for Ligand-Target Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their ability to interact with a biological target. Thiol-reactive probes can, in principle, be adapted for HTS formats to study ligand-target interactions, particularly for targets with a reactive cysteine residue in or near a binding site.

A hypothetical HTS assay using a thiol-reactive probe like a maleimide derivative could be designed as a competition assay. In this format, the probe would generate a signal (e.g., fluorescence) upon binding to a cysteine residue on the target protein. The assay would screen for library compounds that prevent this signal generation by competitively binding to the target's active or allosteric site, thereby blocking the cysteine from reacting with the maleimide probe.

Key Methodological Principles for HTS with Thiol-Reactive Probes:

| Assay Principle | Description | Signal Readout |

| Competition Binding | A library compound competes with the thiol-reactive probe for binding to the target protein. Inhibition of the probe-protein reaction indicates a potential "hit." | Decrease in signal (e.g., fluorescence, luminescence). |

| Conformational Change Detection | Ligand binding induces a conformational change in the target protein, altering the accessibility or reactivity of a specific cysteine residue to the maleimide probe. | Increase or decrease in signal, depending on whether the cysteine becomes more or less exposed. |

While these assay formats are well-established, there are no specific studies in the reviewed literature that have developed or utilized an HTS assay based on this compound for identifying or characterizing ligand-target interactions.

Advanced Analytical Methodologies for N 2,4 Dinitroanilino Maleimide in Research Samples

Chromatographic Separation Techniques for N-(2,4-Dinitroanilino)maleimide Conjugates (e.g., HPLC, FPLC)

Once a biomolecule, such as a protein or peptide, has been labeled with this compound, it is often necessary to separate the resulting conjugate from unreacted labeling reagent and any unlabeled biomolecules. High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are powerful and widely used techniques for this purpose. lumiprobe.com

The choice between HPLC and FPLC typically depends on the scale of the purification and the nature of the biomolecule. FPLC is generally used for preparative-scale purification of proteins under conditions that preserve their biological activity, using biocompatible buffers and lower pressures. HPLC, particularly reverse-phase HPLC (RP-HPLC), offers high resolution and is suitable for both analytical and preparative scale separations of peptides and proteins.

Key Separation Principles:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective for removing excess, low-molecular-weight DNM from the high-molecular-weight protein conjugate. biotium.com A column with a suitable pore size is chosen to allow the large protein conjugate to elute first, while the smaller, unreacted DNM is retained and elutes later.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The charge of the protein will be altered by the conjugation with DNM, potentially allowing for the separation of labeled from unlabeled protein, as well as differently charged isoforms.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The nonpolar dinitroaniline group of DNM significantly increases the hydrophobicity of the labeled biomolecule. This change in polarity allows for the effective separation of the DNM-conjugate from the more polar, unlabeled biomolecule using a nonpolar stationary phase (like C18 or C8) and a polar mobile phase with an increasing gradient of an organic solvent like acetonitrile. nih.gov

The following table summarizes typical chromatographic methods used for purifying maleimide-labeled biomolecules, which are applicable to DNM conjugates.

| Technique | Stationary Phase | Mobile Phase System | Separation Principle | Application |

| FPLC (SEC) | Sephadex, Superdex, etc. | Isocratic elution with a buffered saline solution (e.g., PBS) | Size and hydrodynamic volume | Removal of excess DNM reagent; Buffer exchange. biotium.com |

| FPLC (IEX) | Anion or Cation exchange resin | Gradient elution with increasing salt concentration | Net surface charge | Separation of labeled vs. unlabeled proteins; Purification of isoforms. |

| RP-HPLC | C18, C8 silica-based | Gradient elution (e.g., Water/Acetonitrile with 0.1% TFA) | Hydrophobicity | High-resolution separation of labeled vs. unlabeled peptides/proteins; Purity analysis. nih.gov |

Mass Spectrometry for Characterization of this compound-Labeled Biomolecules

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of DNM-labeled biomolecules. nih.gov It provides precise mass information that can confirm the success of the conjugation reaction, identify the specific sites of labeling, and quantify the efficiency of the labeling process. nih.gov The "top-down" approach in mass spectrometry, where intact proteins are analyzed, is particularly powerful for characterizing modifications. nih.gov

Identification of Labeling Sites

Identifying the exact amino acid residue(s) that have reacted with DNM is crucial for understanding the structural and functional consequences of the modification. This is typically achieved using a "bottom-up" proteomics approach combined with tandem mass spectrometry (MS/MS).

The process involves:

Enzymatic Digestion: The DNM-labeled protein is proteolytically digested into smaller peptides using an enzyme such as trypsin.

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

Fragmentation: Selected peptides are then isolated and fragmented within the mass spectrometer (e.g., via collision-induced dissociation, CID) to generate fragment ions (MS/MS scan).

Data Analysis: The fragmentation pattern provides sequence information. A peptide containing a DNM-modified cysteine will exhibit a characteristic mass shift in both the parent peptide mass and its fragment ions. The mass of the DNM adduct (C₁₀H₆N₄O₆, monoisotopic mass ≈ 278.03 Da) will be added to the cysteine residue. uni.lunih.gov By analyzing the fragment ion series (b- and y-ions), the specific modified cysteine residue can be pinpointed. nih.gov

Quantification of Labeling Efficiency

Mass spectrometry can also be used to determine the degree of labeling (DOL), which is the average number of DNM molecules conjugated to each biomolecule.

Intact Mass Analysis: For relatively small proteins, high-resolution MS (e.g., ESI-Q-TOF or Orbitrap) can be used to measure the mass of the intact protein. The mass difference between the labeled and unlabeled protein reveals the number of attached DNM molecules. A heterogeneous population may show multiple peaks corresponding to unlabeled, singly labeled, doubly labeled, etc., species. The relative intensities of these peaks can be used to estimate the labeling efficiency.

Peptide-Centric Quantification: In a bottom-up approach, the relative abundance of a specific peptide in its labeled versus unlabeled form can be quantified. By comparing the signal intensities (e.g., peak areas) of the MS1 peaks for the modified and unmodified versions of a peptide, the labeling efficiency at that specific site can be calculated. This approach is particularly useful in complex samples. nih.gov

The table below shows the expected mass additions for identifying DNM-cysteine adducts.

| Entity | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift upon Conjugation |

| This compound | C₁₀H₆N₄O₆ | 278.0287 | N/A |

| Cysteine Residue | C₃H₅NOS | 103.0092 | N/A |

| DNM-Cysteine Adduct | C₁₃H₁₁N₅O₇S | 381.0379 | +278.0287 |

Capillary Electrophoresis for Analyzing this compound Adducts

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. nih.gov It is a valuable analytical tool for assessing the purity of DNM-biomolecule conjugates and analyzing complex reaction mixtures with high efficiency and minimal sample consumption.

Labeled protein from unlabeled protein.

Protein conjugates with different degrees of labeling (e.g., mono-labeled vs. di-labeled).

The final conjugate from excess, unreacted DNM reagent.

Factors such as solute adsorption to the capillary wall can affect separation efficiency, and various capillary coatings and buffer additives are used to mitigate these effects and achieve sharp peaks. nih.gov While not as commonly used for preparative purification as FPLC, CE excels as an analytical method for quality control of DNM-labeled products.

Spectrophotometric and Fluorometric Quantification Methods in Research Assays

The dinitrophenyl group in DNM is a strong chromophore, making spectrophotometry a straightforward method for quantifying the concentration of the label and determining the degree of labeling.

Spectrophotometric Quantification: The concentration of a DNM-protein conjugate can be determined by measuring its absorbance at two wavelengths: one where the protein absorbs (typically 280 nm) and one where the DNM label has a characteristic absorbance maximum. The dinitrophenyl group typically absorbs strongly in the UV-visible region. By using the Beer-Lambert law and the known extinction coefficients for the protein at 280 nm and the DNM label at its λmax, the concentrations of both the protein and the attached label can be calculated, allowing for the determination of the degree of labeling. This method is analogous to assays developed for other dinitrophenyl compounds. nih.gov

Fluorometric Methods: While the dinitroaniline moiety itself is not strongly fluorescent and can act as a quencher, maleimide (B117702) chemistry is often used to attach fluorescent dyes to biomolecules. nih.gov In some contexts, a fluorogenic reaction may be designed where the reaction of the maleimide with a thiol leads to a change in fluorescence. For instance, other maleimide-based reagents like N-(9-Acridinyl)maleimide become highly fluorescent upon reaction with thiols, providing a sensitive detection method. nih.gov Although DNM is primarily a chromophoric label, its utility in fluorescence-based assays would depend on its specific quenching properties or its use in fluorescence resonance energy transfer (FRET) pairs.

Comparative Analysis with Other Maleimide Based Probes and Fluorescent Reagents

Comparison of N-(2,4-Dinitroanilino)maleimide with Other Thiol-Reactive Maleimides (e.g., CPM, IANBD)

This compound belongs to the broad class of maleimide (B117702) reagents used for covalent modification of proteins and peptides. Its performance is benchmarked against other widely used probes such as 3-phenylcoumarin-based maleimide (CPM) and iodoacetamide (B48618) derivatives like N,N-dimethyl-N-(iodoacetyl)-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine (IANBD).

The core reactivity of DNAM is dictated by its maleimide group, which undergoes a Michael-type addition reaction with the thiolate anion of cysteine residues. nih.gov This reaction is highly efficient and selective for sulfhydryl groups, particularly within a pH range of 6.5 to 7.5. thermofisher.com Outside of this optimal range, especially at pH values above 8.0, maleimides can exhibit off-target reactivity with primary amines, such as lysine (B10760008) residues, through an aza-Michael addition.

As an N-aryl maleimide, DNAM's reactivity is comparable to other reagents in this class, such as N-(4-aminophenyl)maleimide, which are known to react specifically with thiol groups under mild conditions. umich.eduumich.edu This contrasts with the reactivity of iodoacetamide-based probes like IANBD. While also thiol-reactive, iodoacetamides operate via a different mechanism—nucleophilic substitution—to form a stable thioether bond. Maleimide derivatives like CPM are often considered more efficient at modifying thiol groups than their iodoacetamide counterparts. nih.gov

A significant consideration for all maleimide-thiol adducts is the potential for instability. The resulting succinimide (B58015) thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other thiol-containing compounds like glutathione (B108866), leading to adduct reversal or exchange. nih.govnih.gov Furthermore, the maleimide ring itself is susceptible to hydrolysis, which renders it unreactive towards thiols. nih.gov

Table 1: Comparative Reactivity Profiles

| Feature | This compound (DNAM) | 3-Phenylcoumarin Maleimide (CPM) | Iodoacetamide (IANBD) |

|---|---|---|---|

| Reactive Group | Maleimide | Maleimide | Iodoacetamide |

| Reaction Type | Michael Addition | Michael Addition | Nucleophilic Substitution |

| Primary Target | Sulfhydryls (Thiols) | Sulfhydryls (Thiols) | Sulfhydryls (Thiols) |

| Optimal pH | 6.5 - 7.5 thermofisher.com | ~6.0 - 7.0 nih.gov | ~9.0 nih.gov |

| Bond Stability | Reversible (Retro-Michael) nih.govnih.gov | Reversible (Retro-Michael) nih.govnih.gov | Stable Thioether |

The primary distinguishing feature of DNAM is its nature as a chromophoric or colorimetric probe. The 2,4-dinitroanilino group is a strong chromophore, imparting a characteristic color; 2,4-dinitroaniline (B165453) itself appears as yellow crystals. nih.gov Upon covalent reaction with a thiol, the electronic environment of the dinitroanilino moiety changes, resulting in a shift in its absorbance spectrum. This change allows for the spectrophotometric quantification of the reaction. Unlike fluorescent probes, DNAM is not used for its emission properties.

In stark contrast, CPM is a fluorogenic probe. It is essentially non-fluorescent in its unreacted state but becomes brightly blue-fluorescent upon forming a thioether adduct. nih.gov This "turn-on" mechanism is highly advantageous as it minimizes background signal, allowing for the detection of thiols without requiring a step to wash away unreacted probe.

IANBD is also a fluorescent probe, but its utility comes from its environmental sensitivity. The fluorescence of its nitrobenzoxadiazole (NBD) fluorophore is highly dependent on the polarity of the local environment. It typically exhibits enhanced fluorescence in nonpolar environments, such as the hydrophobic core of a protein, compared to the aqueous solvent. This sensitivity can be exploited to report on conformational changes or ligand binding events that alter the probe's local environment.

Table 2: Comparative Spectroscopic Properties

| Probe | Type | Principle of Detection | Typical Application |

|---|---|---|---|

| DNAM | Chromophoric | Change in light absorbance upon reaction. | Spectrophotometric quantification. |

| CPM | Fluorogenic ("Turn-on") | Fluorescence emission upon reaction with thiol. nih.gov | Fluorometric quantification, imaging. |

| IANBD | Environmentally Sensitive Fluorophore | Change in fluorescence intensity based on local polarity. | Probing protein conformation and dynamics. |

Advantages and Limitations of this compound in Specific Research Applications

The choice of DNAM for a particular research application depends on a careful weighing of its inherent strengths and weaknesses compared to fluorescent alternatives.

Table 3: Advantages and Limitations of DNAM

| Advantages | Limitations |

|---|---|

| Spectrophotometric Detection: Assays can be performed using a standard spectrophotometer, which is more accessible than a fluorometer. | Lower Sensitivity: Absorbance-based methods are generally less sensitive than fluorescence-based assays, requiring higher concentrations of the target molecule. |

| High Thiol Selectivity: Like other maleimides, it offers high selectivity for cysteine residues within the optimal pH range. thermofisher.com | Adduct Instability: The maleimide-thiol bond can reverse or exchange, which is a significant drawback for long-term studies or applications in vivo. nih.govnih.gov |

| Immunodetection Potential: The dinitrophenyl (DNP) group is a well-established hapten, allowing for secondary detection or purification of DNAM-labeled molecules using anti-DNP antibodies. | Potential for Hydrolysis: The maleimide ring can hydrolyze in aqueous buffers, leading to an inactive reagent and complicating quantification. nih.gov |

| Simple Quantification: Can be used for straightforward quantification of total thiol content in a purified protein sample. | Lack of Environmental Sensitivity: As a chromophoric probe, it does not provide information about the local protein environment in the way that solvatochromic dyes like IANBD do. |

Synergistic Applications of this compound with Complementary Research Tools

While DNAM can be used as a standalone reagent, its utility can be enhanced when combined with other research tools in an orthogonal approach.

One powerful synergistic application involves using the dinitrophenyl group of DNAM as an affinity tag. A protein or protein complex can be labeled with DNAM, and subsequently isolated from a complex mixture using immobilized anti-DNP antibodies. This allows for the specific pull-down of cysteine-containing proteins or the purification of labeled bioconjugates. The isolated molecules can then be analyzed by other methods, such as mass spectrometry, to identify the specific protein or the site of modification.

Another synergistic strategy combines different detection modalities. For instance, DNAM could be used to quantify the total number of accessible thiols in a bulk protein sample via spectrophotometry. In a parallel experiment, a fluorescent probe like CPM could be used to visualize the subcellular localization of these thiol-containing proteins via fluorescence microscopy.

Finally, DNAM can be used in heterobifunctional crosslinking strategies. thermofisher.com A crosslinker molecule could be designed with a DNAM-like moiety on one end and a different reactive group (e.g., an NHS-ester for reacting with amines) on the other. This would allow for the specific, stepwise conjugation of two different biomolecules, with the DNP group serving as a reporter or an affinity handle for subsequent detection and analysis.

Future Directions and Emerging Research Avenues for N 2,4 Dinitroanilino Maleimide

Development of Next-Generation N-(2,4-Dinitroanilino)maleimide Derivatives with Tunable Properties

The core structure of this compound offers a versatile scaffold for chemical modification, enabling the development of next-generation derivatives with finely tuned properties. Research into N-substituted maleimides has demonstrated that the reactivity and stability of the maleimide (B117702) group can be significantly altered by the electronic nature of its substituents. nih.gov This principle is central to creating new analogs of this compound tailored for specific applications.

Future research will likely focus on synthesizing derivatives where the dinitrophenyl ring is further functionalized or replaced entirely. By introducing different electron-withdrawing or electron-donating groups onto the aromatic ring, it is possible to modulate the electrophilicity of the maleimide's carbon-carbon double bond. This directly impacts its reaction rate with thiols, a critical parameter for its use as a biological probe. mdpi.com For example, adding strongly electron-withdrawing groups could increase reaction speed for time-sensitive experiments, while less activating groups might be preferable for achieving greater selectivity. nih.gov

Furthermore, the synthesis of derivatives incorporating fluorophores, biotin (B1667282) tags, or other reporter molecules is a promising avenue. nih.govnih.gov This would create multifunctional probes that combine the thiol-reactivity of the maleimide with the detection capabilities of the appended tag, streamlining experimental workflows. The development of N-substituted maleimides with varying alkyl chain lengths and positions has already shown success in tuning inhibitory properties against specific enzymes, suggesting that similar strategies could be applied to create highly selective probes based on the this compound structure. ucl.ac.be

Table 1: Potential Modifications and Their Effects on this compound Properties

| Modification Area | Type of Substituent | Predicted Effect on Properties | Potential Application |

| Aromatic Ring | Additional Electron-Withdrawing Groups | Increased reactivity, altered spectral properties | Fast-acting probes, specific sensors |

| Aromatic Ring | Electron-Donating Groups | Decreased reactivity, higher selectivity | Probes for distinguishing between thiols |

| Maleimide Ring | Alkyl or Halo Substitutions | Altered reaction kinetics and stability | Dynamic covalent chemistry, responsive materials |

| N-Anilino Linker | Incorporation of Reporter Tags (e.g., Fluorophores, Biotin) | Dual-functionality for detection and capture | Fluorescent labeling, affinity purification |

Integration of this compound into Advanced Multi-Modal Research Techniques

The convergence of different analytical techniques into multi-modal platforms offers a more comprehensive understanding of complex biological systems. This compound is a prime candidate for integration into such advanced research methods, including Correlative Light and Electron Microscopy (CLEM) and Imaging Mass Cytometry (IMC).

CLEM combines the advantages of fluorescence microscopy for protein localization with the high-resolution structural detail of electron microscopy. nih.gov A key challenge in CLEM is the development of probes that are visible in both imaging modalities. While not yet demonstrated specifically with this compound, maleimide-functionalized probes are used to link fluorescent dyes and gold particles or quantum dots to proteins of interest. mdpi.com Future work could involve creating derivatives of this compound that are either inherently fluorescent and electron-dense or are conjugated to tags suitable for both imaging techniques.

Imaging Mass Cytometry is a powerful technology that uses metal-tagged antibodies to simultaneously map dozens of proteins in a single tissue section, providing unprecedented insight into cellular composition and organization. nih.govresearchgate.net Polymer-based reagents functionalized with maleimides are being developed to carry a high payload of metal isotopes for enhanced detection sensitivity in IMC. mdpi.com this compound could be incorporated into these polymer backbones or used as a linker to attach targeting ligands to metal-chelating polymers, thereby creating novel reagents for highly multiplexed tissue imaging. mdpi.com The integration of such probes would allow researchers to correlate the location of specific thiol-modified proteins with a vast array of other cellular markers. nih.gov